molecular formula C45H79N11O15 B12099701 H-Val-leu-gln-glu-leu-asn-val-thr-val-OH

H-Val-leu-gln-glu-leu-asn-val-thr-val-OH

Cat. No.: B12099701
M. Wt: 1014.2 g/mol
InChI Key: WOACUGNMTZAEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Val-leu-gln-glu-leu-asn-val-thr-val-OH is a peptide composed of the amino acids valine, leucine, glutamine, glutamic acid, asparagine, and threonine. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-leu-gln-glu-leu-asn-val-thr-val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-Val-leu-gln-glu-leu-asn-val-thr-val-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create peptide analogs.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

H-Val-leu-gln-glu-leu-asn-val-thr-val-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Val-leu-gln-glu-leu-asn-val-thr-val-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating cellular pathways. The molecular targets and pathways involved can vary widely, from enzyme inhibition to receptor activation.

Comparison with Similar Compounds

H-Val-leu-gln-glu-leu-asn-val-thr-val-OH: can be compared to other peptides with similar sequences or functions. Some similar compounds include:

    H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-Ala-Cys-Trp-Met-Ser-Pro-Arg-His-Leu-Gly-Thr-Cys-NH2: Another peptide with a different sequence but similar applications.

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A peptide with a different amino acid composition but used in similar research contexts.

The uniqueness of This compound lies in its specific sequence, which determines its unique properties and interactions in biological systems.

Properties

IUPAC Name

4-[[5-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[4-amino-1-[[1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOACUGNMTZAEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H79N11O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1014.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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